SN79 dihydrochloride

Description

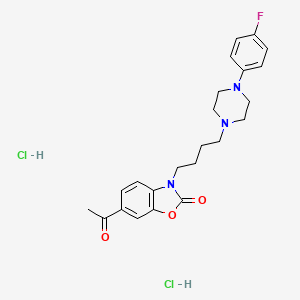

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H28Cl2FN3O3 |

|---|---|

Molecular Weight |

484.4 g/mol |

IUPAC Name |

6-acetyl-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1,3-benzoxazol-2-one;dihydrochloride |

InChI |

InChI=1S/C23H26FN3O3.2ClH/c1-17(28)18-4-9-21-22(16-18)30-23(29)27(21)11-3-2-10-25-12-14-26(15-13-25)20-7-5-19(24)6-8-20;;/h4-9,16H,2-3,10-15H2,1H3;2*1H |

InChI Key |

VZPVDNOVEZMOCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)CCCCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Sigma Receptor Antagonist SN79 Dihydrochloride: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN79 dihydrochloride is a potent and selective sigma (σ) receptor antagonist with high affinity for both σ1 and σ2 receptor subtypes. Preclinical research has demonstrated its significant neuroprotective effects, particularly in models of methamphetamine-induced neurotoxicity. The primary mechanism of action of this compound involves the attenuation of neuroinflammatory processes, including the blockade of microglial activation and the subsequent reduction in pro-inflammatory cytokine production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.

Introduction

This compound, chemically identified as 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride, is a novel small molecule that has garnered significant interest for its therapeutic potential in neurodegenerative and substance abuse disorders. Its primary molecular targets are the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are non-opioid intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including signal transduction, calcium homeostasis, and neuronal plasticity. This document will provide an in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its effects.

Pharmacological Profile

Binding Affinity

This compound exhibits high affinity for both sigma receptor subtypes, with a notable preference for the σ2 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. The compound has been screened against a panel of 57 other binding sites and has shown high selectivity for sigma receptors.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Sigma-1 (σ1) | 27[1][2] |

| Sigma-2 (σ2) | 7[1][2] |

| Table 1: Binding affinities of SN79 for sigma-1 and sigma-2 receptors. |

Mechanism of Action: Neuroprotection

The neuroprotective properties of this compound have been extensively studied in the context of methamphetamine-induced neurotoxicity. The proposed mechanism of action centers on its ability to mitigate the neuroinflammatory cascade triggered by psychostimulants.

Attenuation of Microglial Activation

Methamphetamine administration leads to the activation of microglia, the resident immune cells of the central nervous system. Activated microglia release a barrage of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. SN79 has been shown to block this activation. Pretreatment with SN79 significantly reduces the methamphetamine-induced upregulation of microglial activation markers such as CD68 and Iba-1.[3][4]

Reduction of Pro-inflammatory Cytokines

Consistent with its ability to inhibit microglial activation, SN79 also attenuates the production of pro-inflammatory cytokines. Specifically, it has been demonstrated to block the methamphetamine-induced increase in mRNA levels of the interleukin-6 (IL-6) family of cytokines in the striatum.[3][4]

Protection of Dopaminergic Neurons

A hallmark of methamphetamine neurotoxicity is the depletion of dopamine and the degeneration of dopaminergic nerve terminals in the striatum. Preclinical studies have shown that SN79 pretreatment significantly attenuates these methamphetamine-induced dopaminergic deficits.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the neuroprotective effects of SN79 and a typical experimental workflow for evaluating its efficacy in a mouse model of methamphetamine-induced neurotoxicity.

Figure 1: Proposed signaling pathway of SN79's neuroprotective action.

Figure 2: Experimental workflow for in vivo studies.

Experimental Protocols

Sigma Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Materials:

-

[³H]-(+)-pentazocine (for σ1) or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for σ2)

-

Unlabeled this compound

-

Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Haloperidol (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of SN79 or buffer.

-

For non-specific binding, add a high concentration of haloperidol.

-

Incubate at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for SN79.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Methamphetamine-Induced Neurotoxicity in Mice

Objective: To evaluate the neuroprotective effects of SN79 against methamphetamine-induced dopaminergic neurotoxicity.

Animals: Male Swiss Webster mice.

Materials:

-

This compound

-

Methamphetamine hydrochloride

-

Sterile saline

-

Apparatus for measuring rectal temperature and locomotor activity

Procedure:

-

Acclimatize mice to the housing conditions for at least one week.

-

Divide mice into treatment groups (e.g., vehicle + saline, vehicle + methamphetamine, SN79 + methamphetamine, SN79 + saline).

-

Administer SN79 (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to methamphetamine administration.

-

Administer methamphetamine (e.g., 5-10 mg/kg, subcutaneous) or saline. In some models, multiple doses of methamphetamine are given.

-

Monitor core body temperature and behavioral responses (e.g., stereotypy) at regular intervals.

-

At a predetermined time point after the final injection (e.g., 48 or 72 hours), euthanize the animals.

-

Dissect the striatum for subsequent neurochemical and molecular analyses (e.g., HPLC for dopamine levels, Western blot for protein expression, qPCR for gene expression).

Measurement of Microglial Activation and Cytokine Levels

Objective: To assess the effect of SN79 on methamphetamine-induced microglial activation and cytokine expression.

Materials:

-

Striatal tissue from the in vivo experiment.

-

Antibodies against microglial markers (e.g., Iba-1, CD68).

-

Reagents for Western blotting or immunohistochemistry.

-

Reagents for quantitative real-time PCR (qRT-PCR), including primers for IL-6 and other cytokines.

Procedure (Immunohistochemistry):

-

Perfuse mice and fix the brain tissue.

-

Prepare brain slices (e.g., 40 µm) through the striatum.

-

Perform antigen retrieval if necessary.

-

Incubate slices with primary antibodies against Iba-1 or CD68.

-

Incubate with a fluorescently labeled secondary antibody.

-

Image the slices using a confocal microscope and quantify the intensity of the fluorescent signal.

Procedure (qRT-PCR):

-

Extract total RNA from the striatal tissue.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using primers specific for the target cytokines (e.g., IL-6) and a housekeeping gene for normalization.

-

Analyze the relative changes in gene expression between treatment groups.

Conclusion

This compound is a promising sigma receptor antagonist with a well-defined mechanism of action in preclinical models of neurotoxicity. Its ability to potently inhibit microglial activation and the subsequent inflammatory cascade highlights its potential as a therapeutic agent for conditions involving neuroinflammation. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in other neurological and psychiatric disorders.

References

- 1. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 2. criver.com [criver.com]

- 3. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

SN79 Dihydrochloride: A Putative Sigma Receptor Antagonist for Mitigating Psychostimulant-Induced Neurotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SN79 dihydrochloride (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one) is a novel synthetic ligand with high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, exhibiting properties of a sigma receptor antagonist.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for mitigating the neurotoxic effects of psychostimulants, such as methamphetamine. This technical guide provides a comprehensive overview of the available data on SN79, including its binding characteristics, in vivo efficacy, and the experimental methodologies used for its evaluation. The guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of sigma receptor antagonists.

Introduction to Sigma Receptors and SN79

Sigma receptors are a unique class of intracellular proteins, with two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), that are implicated in a variety of cellular functions and are considered therapeutic targets for a range of neurological and psychiatric disorders.[2] The σ₁ receptor, in particular, is known to be involved in the modulation of various neurotransmitter systems and intracellular signaling pathways.[3] SN79 was developed as a putative sigma receptor antagonist with favorable drug-like properties, including a long half-life and good oral bioavailability, making it a promising candidate for clinical development.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of SN79

| Receptor Subtype | Binding Affinity (Ki) | Radioligand Used | Tissue Source | Reference |

| Sigma-1 (σ₁) | 27 nM | [³H]-(+)-Pentazocine | Not Specified | [1] |

| Sigma-2 (σ₂) | 7 nM | [³H]-DTG | Not Specified | [1] |

Table 2: In Vivo Efficacy of SN79 Against Methamphetamine (METH)-Induced Hyperthermia in Mice

| METH Dose | SN79 Pretreatment Dose | Attenuation of Hyperthermia (Post-hoc Tukey's test) | Reference | | :--- | :--- | :--- |[4] | | 5 mg/kg (4 doses) | 1 mg/kg | Significant after 3rd and 4th injections (P<0.05, P<0.01) |[4] | | | 3 mg/kg | Significant after all 4 injections (P<0.05, P<0.01, P<0.001, P<0.001) |[4] | | | 10 mg/kg | Significant after all 4 injections (P<0.001) |[4] | | 10 mg/kg (4 doses) | 1 mg/kg | Significant after 2nd and 3rd injections (P<0.01, P<0.05) |[4] | | | 3 mg/kg | Significant after all 4 injections (P<0.01, P<0.001, P<0.001, P<0.001) |[4] | | | 10 mg/kg | Significant after all 4 injections (P<0.001) |[4] |

Table 3: In Vivo Neuroprotective Effects of SN79 Against Methamphetamine (METH)-Induced Neurotoxicity in Mice

| METH Treatment | SN79 Pretreatment Dose | Endpoint | Outcome | Reference |

| 5 mg/kg x 4 | 3 mg/kg x 4 | Striatal Dopamine Depletion | Significant attenuation (P<0.001) | [5] |

| 5 mg/kg x 4 | 3 mg/kg x 4 | Striatal Serotonin Depletion | Not explicitly quantified in the provided text | |

| 5 mg/kg x 4 | 3 mg/kg x 4 | Dopamine Transporter (DAT) Reduction | Significant attenuation (P<0.001) | [4] |

| 5 mg/kg x 4 | 3 mg/kg x 4 | Serotonin Transporter (SERT) Reduction | Significant attenuation (P<0.001) | [4] |

| 5 mg/kg x 4 | 3 mg/kg x 4 | Microglial Activation (CD68 & IBA-1 expression) | Significant reduction | [5] |

| 5 mg/kg x 4 | 3 mg/kg x 4 | Pro-inflammatory Cytokine (IL-6 family) mRNA | Significant attenuation | [5] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of SN79.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

-

Sigma-1 (σ₁) Receptor Binding Assay:

-

Tissue Preparation: Guinea pig brain membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]-(+)-Pentazocine is used as the selective radioligand for σ₁ receptors.

-

Assay Conditions: Membranes are incubated with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound (SN79) in a final volume of assay buffer.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 150 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

Sigma-2 (σ₂) Receptor Binding Assay:

-

Tissue Preparation: Rat liver membranes are prepared by homogenization.

-

Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), a non-selective sigma receptor ligand, is used.

-

Masking Agent: A high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included to block the binding of [³H]-DTG to σ₁ receptors, thus isolating its binding to σ₂ receptors.

-

Assay Conditions: Similar to the σ₁ assay, membranes are incubated with [³H]-DTG, the masking agent, and varying concentrations of SN79.

-

Incubation, Separation, and Detection: Procedures are similar to the σ₁ receptor binding assay.

-

Data Analysis: Ki values are calculated as described for the σ₁ assay.

-

In Vivo Model of Methamphetamine-Induced Neurotoxicity

This model is used to evaluate the neuroprotective effects of compounds against the toxic effects of methamphetamine.

-

Animals: Male Swiss Webster mice are commonly used.

-

Drug Administration:

-

Methamphetamine (METH): A neurotoxic regimen of METH (e.g., 5 or 10 mg/kg) is administered intraperitoneally (i.p.) in multiple doses (e.g., four times with a 2-hour interval).

-

SN79 Pretreatment: this compound is administered (e.g., i.p.) at various doses (e.g., 1, 3, 10 mg/kg) prior to each METH injection.

-

-

Measurement of Hyperthermia: Core body temperature is measured at regular intervals using a rectal probe.

-

Neurochemical Analysis:

-

Tissue Collection: Animals are euthanized at a specific time point after the last METH injection (e.g., 48 or 72 hours), and the striatum is dissected.

-

Neurotransmitter Levels: Dopamine and serotonin levels in the striatal tissue are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

-

Immunohistochemistry:

-

Tissue Processing: Brains are fixed, sectioned, and processed for immunohistochemical staining.

-

Antibodies: Primary antibodies targeting the dopamine transporter (DAT) and serotonin transporter (SERT) are used to assess the integrity of dopaminergic and serotonergic nerve terminals.

-

Imaging and Analysis: Stained sections are imaged, and the density of DAT and SERT immunoreactivity is quantified.

-

-

Assessment of Neuroinflammation:

-

Microglial Activation Markers: Immunohistochemistry or Western blotting is used to measure the expression of microglial activation markers such as CD68 and Iba1 in the striatum.

-

Cytokine Expression: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-6 family) in striatal tissue.

-

Visualizations

The following diagrams illustrate key concepts related to SN79 and its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Sigma receptor - Wikipedia [en.wikipedia.org]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological evaluation of SN79, a sigma (σ) receptor ligand, against methamphetamine-induced neurotoxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Role of SN79 Dihydrochloride in Methamphetamine-Induced Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of SN79 dihydrochloride in mitigating the neurotoxic effects of methamphetamine. The document synthesizes findings from preclinical studies, focusing on the compound's mechanism of action, its impact on key signaling pathways, and the experimental evidence supporting its neuroprotective properties.

Introduction

Methamphetamine is a potent psychostimulant that can induce significant and long-lasting neurotoxicity, particularly to dopaminergic and serotonergic systems in the brain[1][2][3][4][5]. The mechanisms underlying this damage are multifaceted, involving oxidative stress, neuroinflammation, microglial activation, and excitotoxicity[6][7][8][9][10][11]. There is a critical need for therapeutic agents that can counteract these detrimental effects. This compound, a potent and selective sigma (σ) receptor antagonist, has emerged as a promising candidate for mitigating methamphetamine-induced neurotoxicity[6][12][13][14][15]. This guide will explore the core scientific evidence for the role of SN79 in this context.

Mechanism of Action of this compound

SN79 is a putative sigma receptor antagonist with nanomolar affinity for both σ-1 and σ-2 receptor subtypes (Ki values of 27 nM and 7 nM, respectively)[15]. Its neuroprotective effects against methamphetamine are primarily attributed to its ability to modulate sigma receptor-mediated signaling pathways that are implicated in the drug's neurotoxic cascade[6][16].

Methamphetamine has been shown to interact with sigma receptors, where it may act as an agonist, contributing to its neurotoxic effects[6][15]. By antagonizing these receptors, SN79 is thought to interfere with these downstream pathological events. The primary mechanisms through which SN79 exerts its neuroprotective effects include:

-

Inhibition of Microglial Activation: A key pathological feature of methamphetamine neurotoxicity is the robust activation of microglia, the resident immune cells of the brain[12][13][14]. Activated microglia release a host of pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage[7][11][12][13][14]. SN79 has been demonstrated to block methamphetamine-induced microglial activation[12][13][14].

-

Reduction of Pro-inflammatory Cytokine Expression: In conjunction with inhibiting microglial activation, SN79 attenuates the upregulation of pro-inflammatory cytokines, particularly members of the interleukin-6 (IL-6) family[12][13][14].

-

Attenuation of Hyperthermia: Methamphetamine administration often leads to a significant increase in body temperature (hyperthermia), which is a known exacerbating factor in its neurotoxicity[6][15]. SN79 has been shown to mitigate methamphetamine-induced hyperthermia[13][15].

-

Protection of Dopaminergic and Serotonergic Systems: SN79 pretreatment provides significant protection against the depletion of striatal dopamine (DA) and serotonin (5-HT), as well as the reduction in the expression of their respective transporters, DAT and SERT[15].

Quantitative Data on the Effects of SN79

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of SN79 on methamphetamine-induced neurotoxicity.

Table 1: Effect of SN79 on Methamphetamine-Induced Hyperthermia

| Treatment Group | Dosing Regimen | Peak Core Body Temperature (°C) | Statistical Significance vs. Saline/METH |

| Saline + Saline | Saline (i.p.) + Saline (i.p.) | ~37.0 | N/A |

| Saline + METH | Saline (i.p.) + METH (5 mg/kg x 4, i.p.) | ~39.5 | p < 0.001 |

| SN79 + METH | SN79 (3 mg/kg x 4, i.p.) + METH (5 mg/kg x 4, i.p.) | ~37.5 | p < 0.001 |

Data synthesized from qualitative descriptions and graphical representations in cited literature.[14]

Table 2: Effect of SN79 on Methamphetamine-Induced Microglial Activation Markers

| Treatment Group | Marker | Change in Expression (mRNA/Protein) | Statistical Significance vs. Saline/METH |

| Saline + METH | CD68 (mRNA) | Significant Increase | N/A |

| SN79 + METH | CD68 (mRNA) | Attenuated Increase | p < 0.001 |

| Saline + METH | CD68 (protein) | Significant Increase | N/A |

| SN79 + METH | CD68 (protein) | Attenuated Increase | p < 0.001 |

| Saline + METH | IBA-1 (protein) | Significant Increase | N/A |

| SN79 + METH | IBA-1 (protein) | Attenuated Increase | p < 0.001 |

Data synthesized from qualitative descriptions and graphical representations in cited literature.[12][13][14]

Table 3: Effect of SN79 on Methamphetamine-Induced Pro-inflammatory Cytokine mRNA Expression

| Treatment Group | Cytokine | Change in mRNA Expression | Statistical Significance vs. Saline/METH |

| Saline + METH | IL-6 | Significant Increase | p < 0.001 |

| SN79 + METH | IL-6 | Attenuated Increase | p < 0.01 |

| Saline + METH | Oncostatin M (osm) | Significant Increase | p < 0.001 |

| SN79 + METH | Oncostatin M (osm) | Attenuated Increase | p < 0.001 |

| Saline + METH | Leukemia Inhibitory Factor (lif) | Significant Increase | p < 0.001 |

| SN79 + METH | Leukemia Inhibitory Factor (lif) | Attenuated Increase | p < 0.01 |

Data synthesized from qualitative descriptions and graphical representations in cited literature.[13]

Table 4: Effect of SN79 on Methamphetamine-Induced Dopaminergic and Serotonergic Neurotoxicity

| Treatment Group | Parameter | % Reduction vs. Control | Statistical Significance vs. Saline/METH |

| Saline + METH | Striatal Dopamine (DA) Levels | Significant Depletion | N/A |

| SN79 + METH | Striatal Dopamine (DA) Levels | Attenuated Depletion | p < 0.001 |

| Saline + METH | Striatal Serotonin (5-HT) Levels | Significant Depletion | N/A |

| SN79 + METH | Striatal Serotonin (5-HT) Levels | Attenuated Depletion | p < 0.001 |

| Saline + METH | Dopamine Transporter (DAT) Expression | Significant Reduction | p < 0.001 |

| SN79 + METH | Dopamine Transporter (DAT) Expression | Attenuated Reduction | p < 0.001 |

| Saline + METH | Serotonin Transporter (SERT) Expression | Significant Reduction | p < 0.001 |

| SN79 + METH | Serotonin Transporter (SERT) Expression | Attenuated Reduction | p < 0.001 |

Data synthesized from qualitative descriptions and graphical representations in cited literature.[15]

Experimental Protocols

The following protocols are representative of the methodologies used in the studies cited in this guide.

4.1. Animal Model of Methamphetamine-Induced Neurotoxicity

-

Animals: Male Swiss Webster mice or Sprague-Dawley rats are commonly used[2][15][17]. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration:

-

Control Groups: Control groups receive saline injections in place of METH and/or SN79.

4.2. Measurement of Core Body Temperature

-

A rectal probe is used to measure the core body temperature of the animals at baseline and at regular intervals following each drug injection.

4.3. Immunohistochemistry for DAT and SERT

-

Tissue Preparation: At a designated time point after the final injection (e.g., 72 hours), animals are euthanized, and their brains are collected. The brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected (e.g., in 30% sucrose), and sectioned on a cryostat.

-

Staining: Brain sections are incubated with primary antibodies specific for DAT or SERT, followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex. The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Quantification: The density of DAT or SERT immunoreactivity in specific brain regions (e.g., the striatum) is quantified using image analysis software.

4.4. Analysis of Microglial Activation and Cytokine Expression

-

Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction: Total RNA is extracted from dissected brain regions (e.g., striatum) at an early time point (e.g., 6-24 hours post-injection).

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR: qRT-PCR is performed using specific primers for microglial markers (e.g., CD68, IBA-1) and pro-inflammatory cytokines (e.g., IL-6, osm, lif). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

-

Immunohistochemistry/Immunofluorescence:

-

Brain sections are stained with antibodies against microglial markers (e.g., IBA-1, CD68) to visualize and quantify the morphology and number of activated microglia.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental processes described in this guide.

Caption: Methamphetamine-induced neurotoxicity signaling pathway and the inhibitory action of SN79.

Caption: General experimental workflow for assessing SN79's neuroprotective effects.

Caption: Logical relationship between SN79, sigma receptors, and neuroprotection.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent against methamphetamine-induced neurotoxicity. Its mechanism of action, centered on the antagonism of sigma receptors, effectively counters key pathological processes, including microglial activation and neuroinflammation. The preclinical data strongly support its ability to preserve the integrity of dopaminergic and serotonergic systems in the face of a methamphetamine challenge. Further research and development of SN79 and similar sigma receptor antagonists are warranted to explore their therapeutic potential for individuals suffering from the neurotoxic consequences of methamphetamine abuse.

References

- 1. Methods in Drug Abuse Neuroproteomics: Methamphetamine Psychoproteome | Springer Nature Experiments [experiments.springernature.com]

- 2. Methods in systems biology of experimental methamphetamine drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methamphetamine - Wikipedia [en.wikipedia.org]

- 4. METHAMPHETAMINE-INDUCED NEUROTOXICITY DISRUPTS NATURALLY OCCURRING PHASIC DOPAMINE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methamphetamine-Induced Degeneration of Dopaminergic Neurons Involves Autophagy and Upregulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Sigma Receptors in Methamphetamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial oxidant stress mediates methamphetamine neurotoxicity in substantia nigra dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Oxidative Stress in Methamphetamine-induced Toxicity and Sources of Variation in the Design of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Frontiers | The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment [frontiersin.org]

- 12. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological evaluation of SN79, a sigma (σ) receptor ligand, against methamphetamine-induced neurotoxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of Autophagy In Vivo Extends Methamphetamine Toxicity to Mesencephalic Cell Bodies [mdpi.com]

SN79 Dihydrochloride: A Technical Guide to Synthesis, Properties, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN79 dihydrochloride, with the chemical name 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride, is a potent and selective sigma (σ) receptor antagonist. It has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders and neurotoxicity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key experimental protocols for the preclinical evaluation of this compound. The document also visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and biological evaluation.

Synthesis of this compound

The synthesis of SN79 is a multi-step process that begins with commercially available 2(3H)-benzoxazolone[1][2]. The overall synthetic scheme involves a Friedel-Crafts acylation, followed by an alkylation and a final coupling reaction[1][2]. While a detailed, step-by-step protocol with precise molar equivalents and purification methods is not fully available in the public domain, the key synthetic transformations are outlined below.

Synthetic Scheme

The synthesis of SN79 proceeds through the following key steps[1][2]:

-

Step 1: Friedel-Crafts Acylation. 2(3H)-benzoxazolone undergoes a Friedel-Crafts acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 6-acetylbenzo[d]oxazol-2(3H)-one. This reaction is typically carried out at an elevated temperature of around 75°C for approximately 4 hours[2].

-

Step 2: N-Alkylation. The intermediate, 6-acetylbenzo[d]oxazol-2(3H)-one, is then N-alkylated using 1,4-dibromobutane in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This reaction is generally performed at 60°C for 2 hours and results in the formation of 6-acetyl-3-(4-bromobutyl)benzo[d]oxazol-2(3H)-one[2].

-

Step 3: Coupling Reaction. The final step involves the alkylation of 1-(4-fluorophenyl)piperazine with the bromo-intermediate from the previous step. This reaction is also carried out in the presence of potassium carbonate in DMF at 60°C for 4 hours to yield the free base of SN79[2].

-

Step 4: Salt Formation. The resulting 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one is then converted to its dihydrochloride salt for enhanced solubility and stability for biological testing[1].

Chemical Properties of this compound

Detailed physicochemical and spectroscopic data for this compound are not widely available in peer-reviewed literature. One study mentions that the elemental (CHN) and spectral analyses were consistent with the assigned structure, but the specific data were not provided[1]. The following table summarizes the available information.

| Property | Value | Reference |

| Chemical Name | 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride | [1] |

| CAS Number | 1121928-95-7 | N/A |

| Molecular Formula | C₂₃H₂₈Cl₂FN₃O₃ | N/A |

| Molecular Weight | 484.39 g/mol | N/A |

| Melting Point | Not Reported | N/A |

| Solubility | Soluble in distilled water and saline with sonication | [1] |

| ¹H NMR | Not Reported | N/A |

| Mass Spectrometry | Not Reported | N/A |

Experimental Protocols

This compound has been evaluated in several preclinical models to assess its efficacy as a cocaine antagonist and for its neuroprotective properties. Below are detailed methodologies for key in vivo experiments.

Attenuation of Cocaine-Induced Convulsions in Mice

This protocol is designed to assess the ability of SN79 to protect against the convulsive effects of a high dose of cocaine.

Materials:

-

This compound

-

Cocaine hydrochloride

-

Sterile saline (0.9% NaCl)

-

Male Swiss Webster mice

-

Observation chambers

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

-

Drug Preparation: Dissolve this compound and cocaine hydrochloride in sterile saline. Fresh solutions of SN79 should be prepared daily and sonicated to ensure complete dissolution[1].

-

Experimental Groups: Randomly assign mice to treatment groups (e.g., vehicle control, SN79 at various doses).

-

Drug Administration:

-

Administer the assigned dose of SN79 (or vehicle) via i.p. injection.

-

15 minutes after the SN79 pretreatment, administer a convulsive dose of cocaine (e.g., 70 mg/kg, i.p.)[2].

-

-

Observation: Immediately after cocaine administration, place each mouse in an individual observation chamber and observe for the presence and severity of convulsions for a predetermined period (e.g., 30 minutes).

-

Data Analysis: Record the number of animals exhibiting convulsions in each group and the latency to the first convulsion. Analyze the data using appropriate statistical methods (e.g., Chi-square test or Fisher's exact test).

Measurement of Locomotor Activity in Mice

This protocol is used to evaluate the effect of SN79 on spontaneous and cocaine-induced locomotor activity.

Materials:

-

This compound

-

Cocaine hydrochloride

-

Sterile saline (0.9% NaCl)

-

Male Swiss Webster mice

-

Automated locomotor activity chambers equipped with photobeam sensors

-

Syringes and needles for i.p. injection

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room and locomotor activity chambers for at least 60 minutes before the start of the experiment.

-

Drug Preparation: Prepare drug solutions as described in section 3.1.

-

Experimental Groups: Randomly assign mice to treatment groups (e.g., saline + saline, saline + cocaine, SN79 + saline, SN79 + cocaine).

-

Drug Administration:

-

Administer the assigned dose of SN79 (or saline) via i.p. injection.

-

15 minutes after the pretreatment, administer the assigned dose of cocaine (or saline) via i.p. injection.

-

-

Data Acquisition: Immediately after the second injection, place the mice in the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between groups.

Signaling Pathways and Mechanism of Action

SN79 is a potent antagonist of sigma-1 (σ₁) receptors. The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. As an antagonist, SN79 is presumed to inhibit the function of the σ₁ receptor.

In a normal state, the σ₁ receptor is associated with another chaperone protein, BiP (Binding immunoglobulin protein). Upon cellular stress or agonist stimulation, the σ₁ receptor dissociates from BiP and can then interact with and modulate the function of various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and other signaling molecules.

By binding to the σ₁ receptor, an antagonist like SN79 is thought to prevent this dissociation from BiP and subsequent interactions with client proteins. This inhibition can lead to a reduction in neuronal hyperexcitability and may underlie its neuroprotective effects.

Furthermore, SN79 has been shown to have affinity for dopamine (DAT) and serotonin (SERT) transporters. This dual action on both sigma receptors and monoamine transporters likely contributes to its efficacy in attenuating the behavioral effects of psychostimulants like cocaine, which are known to interact with these same targets.

Conclusion

This compound is a promising preclinical candidate with a unique pharmacological profile, acting as a sigma receptor antagonist with additional effects on monoamine transporters. This guide provides an overview of its synthesis and key biological evaluation protocols. Further research is warranted to fully elucidate its detailed chemical properties and to explore its full therapeutic potential in the treatment of substance use disorders and other neurological conditions.

References

SN79 Dihydrochloride: A Modulator of Microglial Activation and Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is increasingly recognized as a critical component in the pathogenesis of a wide range of neurodegenerative and psychiatric disorders. Microglia, the resident immune cells of the CNS, are the primary mediators of this inflammatory response. While essential for neuronal homeostasis and defense, chronic or dysregulated microglial activation can lead to the production of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic factors, thereby contributing to neuronal damage and disease progression.

SN79 dihydrochloride is a potent and selective sigma receptor antagonist that has demonstrated significant potential in modulating microglial activation and mitigating neuroinflammation. This technical guide provides a comprehensive overview of the effects of this compound on microglia, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of microglial activation and pro-inflammatory cytokine expression in a rodent model of methamphetamine-induced neurotoxicity.[1][2]

Table 1: Effect of SN79 on Methamphetamine-Induced Microglial Activation Markers in the Striatum [1][2]

| Marker | Treatment Group | Mean Relative Expression (vs. Saline/Saline) | % Reduction with SN79 Pretreatment |

| CD68 mRNA (24h post-treatment) | Saline / Methamphetamine | ~4.5-fold increase | ~100% |

| SN79 / Methamphetamine | No significant increase | ||

| CD68 Protein (72h post-treatment) | Saline / Methamphetamine | ~3.5-fold increase | ~100% |

| SN79 / Methamphetamine | No significant increase | ||

| IBA-1 Protein (72h post-treatment) | Saline / Methamphetamine | ~3.0-fold increase | ~100% |

| SN79 / Methamphetamine | No significant increase |

Table 2: Effect of SN79 on Methamphetamine-Induced Pro-inflammatory Cytokine mRNA Expression in the Striatum (6h post-treatment) [1][2]

| Cytokine | Treatment Group | Mean Relative Expression (vs. Saline/Saline) | % Attenuation with SN79 Pretreatment |

| Interleukin-6 (IL-6) | Saline / Methamphetamine | ~14-fold increase | ~85% |

| SN79 / Methamphetamine | ~2-fold increase | ||

| Leukemia Inhibitory Factor (LIF) | Saline / Methamphetamine | ~8-fold increase | ~88% |

| SN79 / Methamphetamine | ~1-fold increase | ||

| Oncostatin M (OSM) | Saline / Methamphetamine | ~12-fold increase | ~92% |

| SN79 / Methamphetamine | ~1-fold increase |

Experimental Protocols

The data presented above were generated from a series of experiments utilizing a well-established rodent model of methamphetamine-induced neuroinflammation. The following is a detailed description of the key experimental protocols.[1][2]

Animal Model and Dosing Regimen

-

Subjects: Male Swiss Webster mice were used for the in vivo studies.

-

Drug Administration:

-

This compound: Administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.

-

Methamphetamine (METH): Administered via i.p. injection at a dose of 5 mg/kg.

-

-

Treatment Schedule: Mice received four injections of either saline or SN79, followed 15 minutes later by four injections of either saline or METH, with a 2-hour interval between each injection pair.

Tissue Processing and Analysis

-

Tissue Collection: At various time points post-treatment (e.g., 1.5, 3, 6, 12, 24, and 72 hours), mice were euthanized, and their brains were rapidly removed. The striatum was dissected for subsequent analysis.

-

Quantitative Real-Time PCR (qPCR) for mRNA Expression:

-

Total RNA was extracted from striatal tissue using standard protocols.

-

RNA was reverse-transcribed into cDNA.

-

qPCR was performed using specific primers for CD68, IL-6, LIF, OSM, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression was calculated using the comparative Ct method.

-

-

Immunohistochemistry (IHC) for Protein Expression:

-

Brains were fixed, cryoprotected, and sectioned.

-

Sections were incubated with primary antibodies against CD68 and IBA-1.

-

A secondary antibody conjugated to a fluorescent marker was used for visualization.

-

Images were captured using a fluorescence microscope, and the intensity of the staining was quantified.

-

-

Western Blotting for Protein Quantification:

-

Proteins were extracted from striatal tissue.

-

Protein concentrations were determined using a BCA assay.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were incubated with primary antibodies against CD68 and IBA-1, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Bands were visualized using an enhanced chemiluminescence substrate and quantified by densitometry.

-

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the modulatory effect of SN79 on microglial activation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by acting as an antagonist at sigma receptors. While the precise downstream signaling cascade is an area of active investigation, current evidence suggests the following mechanism:

-

Methamphetamine-Induced Activation: Methamphetamine is known to interact with and activate sigma receptors on microglial cells.[1]

-

Sigma Receptor Antagonism: SN79 competitively binds to sigma receptors, thereby blocking their activation by methamphetamine.[1]

-

Inhibition of Downstream Signaling: By preventing sigma receptor activation, SN79 is hypothesized to inhibit the downstream signaling pathways that lead to microglial activation and the transcription of pro-inflammatory genes. These pathways may include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways, which are known to be key regulators of inflammatory responses in microglia.[3][4][5]

-

Reduced Neuroinflammation: The net effect is a significant reduction in the expression of microglial activation markers (CD68 and IBA-1) and a marked attenuation of the production of pro-inflammatory cytokines of the IL-6 family (IL-6, LIF, and OSM).[1][2]

Conclusion and Future Directions

This compound has demonstrated robust efficacy in attenuating methamphetamine-induced microglial activation and the subsequent release of pro-inflammatory cytokines. Its mechanism of action, centered on the antagonism of sigma receptors, presents a promising and novel therapeutic strategy for a variety of neurological and psychiatric conditions where neuroinflammation is a key pathological feature.

Future research should focus on further elucidating the specific intracellular signaling cascades modulated by SN79 in microglia. Additionally, preclinical studies in other models of neuroinflammation and neurodegeneration are warranted to explore the broader therapeutic potential of this compound. The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential next-generation neuroinflammatory modulator.

References

- 1. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 Receptor Inhibition Reduces Mechanical Allodynia and Modulate Neuroinflammation in Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Therapeutic Applications of SN79 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN79 dihydrochloride, a putative sigma (σ) receptor antagonist, has emerged as a promising therapeutic candidate for mitigating the neurotoxic and neuroinflammatory effects associated with methamphetamine (METH) abuse. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of SN79. It details the compound's binding affinity, its efficacy in in vivo models of METH-induced neurotoxicity, and the underlying mechanism of action involving the attenuation of microglial activation and pro-inflammatory cytokine production. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and presents visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Methamphetamine (METH) is a potent psychostimulant with a high potential for abuse, leading to significant neurotoxic effects. These effects are characterized by damage to dopaminergic and serotonergic systems, neuroinflammation, and cognitive deficits. A key pathological feature of METH-induced neurotoxicity is the activation of microglia, the resident immune cells of the central nervous system, and the subsequent release of pro-inflammatory cytokines. The sigma (σ) receptor system has been identified as a potential target for therapeutic intervention in METH abuse. This compound is a novel ligand that acts as a putative antagonist at sigma receptors, demonstrating high affinity and selectivity. Preclinical studies have highlighted its potential to counteract METH-induced neurotoxicity, positioning it as a compound of interest for further drug development.

Core Compound Profile: this compound

This compound is a synthetic compound characterized by its high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Its chemical structure is 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one dihydrochloride.

Binding Affinity

Quantitative analysis of the binding affinity of SN79 reveals a high affinity for both sigma receptor subtypes, with a notable preference for the σ₂ receptor.

| Receptor Subtype | Binding Affinity (Ki) |

| Sigma-1 (σ₁) | 27 nM |

| Sigma-2 (σ₂) | 7 nM |

Table 1: Binding affinities of this compound for sigma-1 and sigma-2 receptors.

Therapeutic Potential in Methamphetamine-Induced Neurotoxicity

In vivo studies have demonstrated the neuroprotective effects of SN79 in a mouse model of METH-induced neurotoxicity. Pre-treatment with SN79 has been shown to attenuate the deleterious effects of METH on dopaminergic and serotonergic neurons and to reduce the associated neuroinflammatory response.

Attenuation of Dopaminergic and Serotonergic Deficits

SN79 pre-treatment significantly mitigates the METH-induced depletion of dopamine (DA) and serotonin (5-HT) in the striatum. Furthermore, it protects against the reduction in the expression of the dopamine transporter (DAT) and the serotonin transporter (SERT).

| Treatment Group | Striatal Dopamine Levels (% of Control) | Striatal Serotonin Levels (% of Control) | Striatal DAT Expression (% of Control) | Striatal SERT Expression (% of Control) |

| Saline + Saline | 100% | 100% | 100% | 100% |

| Saline + METH | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| SN79 + METH | Significantly Attenuated Reduction | Significantly Attenuated Reduction | Significantly Attenuated Reduction | Significantly Attenuated Reduction |

Table 2: Summary of the neuroprotective effects of SN79 against METH-induced dopaminergic and serotonergic deficits in vivo.

Inhibition of Microglial Activation and Pro-inflammatory Cytokine Upregulation

A key mechanism underlying the neuroprotective effects of SN79 is its ability to suppress METH-induced neuroinflammation. SN79 pre-treatment has been shown to block the METH-induced increase in markers of microglial activation, CD68 and Iba1, in the striatum.[1] Concurrently, SN79 attenuates the upregulation of pro-inflammatory cytokine mRNA levels.

| Biomarker | Effect of METH | Effect of SN79 Pre-treatment |

| CD68 (mRNA and protein) | Increased | Blocked Increase |

| Iba1 (protein) | Increased | Blocked Increase |

| Leukemia Inhibitory Factor (LIF) mRNA | Increased | Attenuated Increase |

| Oncostatin M (OSM) mRNA | Increased | Attenuated Increase |

| Interleukin-6 (IL-6) mRNA | Increased | Attenuated Increase |

Table 3: Effect of SN79 on METH-induced markers of microglial activation and pro-inflammatory cytokines in the striatum.

Proposed Mechanism of Action

The neuroprotective effects of SN79 are attributed to its antagonism of sigma receptors, which play a modulatory role in neuroinflammatory processes. METH is known to induce microglial activation, in part, through pathways involving Toll-like receptor 4 (TLR4) and the subsequent activation of the transcription factor nuclear factor-kappa B (NF-κB). As a sigma receptor antagonist, SN79 is hypothesized to interfere with this signaling cascade, thereby preventing the downstream production of pro-inflammatory mediators.

Caption: Proposed signaling pathway for the neuroprotective action of SN79.

Experimental Protocols

The following sections provide a detailed overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vivo Methamphetamine-Induced Neurotoxicity Model

This protocol outlines the establishment of a mouse model of METH-induced neurotoxicity to evaluate the neuroprotective effects of SN79.

Caption: Experimental workflow for the in vivo neurotoxicity study.

Detailed Methodology:

-

Animals: Male Swiss Webster mice are used for the study. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration: this compound is dissolved in sterile saline for intraperitoneal (i.p.) injection. Methamphetamine hydrochloride is also dissolved in sterile saline.

-

Treatment Regimen: Mice are pre-treated with SN79 (e.g., 1, 3, or 10 mg/kg, i.p.) or saline 30 minutes prior to the first METH injection. A neurotoxic regimen of METH (e.g., 5-10 mg/kg, i.p.) is administered in four doses at two-hour intervals. Control groups receive saline injections.

-

Tissue Collection: 48 hours after the final METH injection, mice are euthanized, and the striata are rapidly dissected for subsequent analysis.

Quantification of Dopamine and Serotonin by HPLC

High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and serotonin in striatal tissue.

Detailed Methodology:

-

Sample Preparation: Striatal tissue is homogenized in a solution containing a known concentration of an internal standard (e.g., N-acetyl-5-hydroxytryptamine) in 0.1 M perchloric acid. The homogenate is then centrifuged to pellet proteins.

-

HPLC Analysis: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. The mobile phase typically consists of a buffered aqueous-organic solution (e.g., sodium acetate, citric acid, and methanol).

-

Electrochemical Detection: An electrochemical detector is used to measure the oxidation of dopamine and serotonin as they elute from the column.

-

Quantification: The concentrations of dopamine and serotonin in the samples are determined by comparing their peak areas to those of external standards and normalizing to the internal standard.

Immunohistochemistry for Microglial Activation Markers

Immunohistochemistry is performed on brain sections to visualize and quantify the expression of the microglial activation markers CD68 and Iba1.

Detailed Methodology:

-

Tissue Preparation: Brains are fixed by transcardial perfusion with 4% paraformaldehyde, followed by post-fixation and cryoprotection. Coronal sections of the striatum are cut on a cryostat.

-

Immunostaining:

-

Sections are washed and then blocked in a solution containing normal goat serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.

-

Sections are incubated overnight with primary antibodies against CD68 and Iba1.

-

After washing, sections are incubated with the appropriate fluorescently-labeled secondary antibodies.

-

Sections are counterstained with a nuclear stain (e.g., DAPI).

-

-

Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The intensity of the fluorescent signal for CD68 and Iba1 is quantified using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA

qRT-PCR is used to measure the relative mRNA expression levels of pro-inflammatory cytokines in the striatum.

Detailed Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from striatal tissue using a commercial kit. The concentration and purity of the RNA are determined spectrophotometrically. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The qRT-PCR reaction is performed using a thermal cycler. The reaction mixture contains the cDNA template, specific primers for the target cytokines (LIF, OSM, IL-6) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target cytokine mRNAs is calculated using the ΔΔCt method, with normalization to the reference gene.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for the treatment of methamphetamine-induced neurotoxicity. Its ability to antagonize sigma receptors and subsequently inhibit neuroinflammation provides a novel and promising mechanism of action. The preclinical data summarized in this guide strongly support the continued investigation of SN79. Future research should focus on further elucidating the precise molecular interactions of SN79 with sigma receptors, expanding its evaluation in other models of neuroinflammation and neurodegeneration, and conducting comprehensive pharmacokinetic and toxicological studies to support its progression towards clinical trials. The development of SN79 could offer a much-needed therapeutic option for individuals suffering from the debilitating neurological consequences of methamphetamine abuse.

References

Methodological & Application

Application Notes and Protocols for SC79: An In Vivo Akt Activator

Introduction

These application notes provide a comprehensive overview and experimental protocols for the in vivo use of SC79, a potent and cell-permeable activator of the protein kinase B (Akt) signaling pathway. It is presumed that the initial request for "SN79 dihydrochloride" contained a typographical error, as SC79 is a well-documented compound fitting the described application. SC79 uniquely activates Akt in the cytosol by binding to its pleckstrin homology (PH) domain, making it a valuable tool for studying the diverse cellular processes regulated by Akt, including cell survival, proliferation, and metabolism.[1][2][3][4][5] These protocols are intended for researchers, scientists, and drug development professionals working with animal models to investigate the therapeutic potential of activating the Akt pathway.

Data Presentation: In Vivo Studies of SC79

The following table summarizes key quantitative data from various in vivo studies utilizing SC79, providing a comparative overview of its application across different animal models and disease states.

| Animal Model | Disease/Condition Model | Dosage | Administration Route | Key Findings | Reference |

| C57 Black/6 Mouse | Ischemic Stroke (MCAO) | 0.04 mg/g body weight | Intraperitoneal (i.p.) injection | A single dose reduced neocortical lesion size by over 35% at 24h and 40% at 1 week post-MCAO.[6] | [1][5][6] |

| Sprague-Dawley Rat | Alcohol-induced Osteonecrosis of the Femoral Head (ONFH) | 0.2 mg/kg/day | Co-administered with ethanol | Lowered the incidence of ONFH and increased expression of osteogenic markers (OCN, OPN, COL1). No significant changes in body weight or survival rate were observed.[7][8] | [7][8] |

| C57BL/6 Mouse | Fas-induced Fulminant Hepatic Failure | 10 mg/kg | Intraperitoneal (i.p.) injection | Protected mice from lethal doses of Jo2 (anti-Fas antibody).[1] | [1] |

| C57BL/6 Mouse | d-galactosamine (d-Gal)/lipopolysaccharide (LPS)-induced Liver Injury | 10 mg/kg | Intraperitoneal (i.p.) injection | Protected mice from TNF-α-mediated liver injury and damage.[6][9] | [6][9] |

| Sprague-Dawley Rat | Renal Ischemia-Reperfusion (I/R) Injury | Not specified | Not specified | Improved renal pathology and decreased cell apoptosis following I/R injury.[10] | [10] |

| Immunocompromised Mice | Pancreatic Cancer Cell Xenografts | Not specified | Not specified | Inhibited AKT and its downstream targets, exhibiting good antitumor activity.[11] | [11] |

Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[12][13][14][15] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12][15] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator PDK1.[13][14] At the plasma membrane, Akt is phosphorylated by PDK1 and mTORC2, leading to its full activation.[13][14] Activated Akt then phosphorylates a multitude of downstream targets to regulate various cellular functions.[12][13] SC79 acts as a unique activator of this pathway by directly binding to the PH domain of Akt, inducing its activation in the cytosol.[2][4][5]

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oncotarget.com [oncotarget.com]

- 4. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule-induced cytosolic activation of protein kinase Akt rescues ischemia-elicited neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SC79 | AKT agonist | TargetMol [targetmol.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. e-century.us [e-century.us]

- 11. In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. sinobiological.com [sinobiological.com]

- 15. cusabio.com [cusabio.com]

Application Notes and Protocols: Preparation of SN79 Dihydrochloride Solution for Injection

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of SN79 dihydrochloride solutions for in vivo parenteral administration. This compound is a potent and selective sigma (σ) receptor antagonist investigated for its neuroprotective properties. Proper solubilization and formulation are critical for its bioavailability and the reproducibility of experimental results. This document outlines the necessary materials, equipment, and a step-by-step procedure for dissolving this compound in a sterile saline solution suitable for injection in preclinical research models.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of an this compound solution for injection based on established in vivo studies.

| Parameter | Value | Source |

| Compound | This compound | N/A |

| Vehicle | Sterile Saline (0.9% NaCl) | [1] |

| Dosage Range | 3 mg/kg | [1][2] |

| Injection Volume | 0.1 mL per 10 g of body weight | [1] |

| Route of Administration | Intraperitoneal (IP) | [1] |

Experimental Protocol: Preparation of this compound for Injection

This protocol details the steps to prepare a sterile solution of this compound for in vivo administration.

2.1. Materials

-

This compound powder

-

Sterile saline solution (0.9% sodium chloride) for injection

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile, pyrogen-free filter (0.22 µm pore size)

-

Sterile syringes and needles

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

2.2. Procedure

-

Calculate the Required Amount of this compound:

-

Determine the desired concentration of the dosing solution based on the target dose (e.g., 3 mg/kg) and the injection volume (0.1 mL/10 g, which is equivalent to 10 mL/kg).

-

Calculation Example: For a 3 mg/kg dose, the concentration of the solution should be 0.3 mg/mL. To prepare 10 mL of this solution, 3 mg of this compound is required.

-

-

Weighing the Compound:

-

Using a calibrated analytical balance, accurately weigh the calculated amount of this compound powder.

-

Transfer the powder to a sterile conical tube.

-

-

Dissolution:

-

Add the required volume of sterile saline solution to the conical tube containing the this compound powder.[1]

-

Cap the tube securely.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.

-

-

Sterile Filtration:

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm filter to the syringe.

-

Filter the solution into a new, sterile vial or tube. This step removes any potential microbial contamination.

-

-

Storage and Handling:

-

The freshly prepared solution should be used immediately if possible.

-

If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of the solution under these conditions should be validated.

-

Visualizations

Diagram 1: Experimental Workflow for this compound Solution Preparation

Workflow for preparing this compound injectable solution.

Diagram 2: SN79 Signaling Pathway in Neuroprotection

SN79, as a sigma receptor antagonist, has been shown to attenuate methamphetamine-induced neurotoxicity by blocking the OSMR/gp130 signaling pathway and subsequent STAT3 phosphorylation.[3]

SN79 blocks methamphetamine-induced neuroinflammatory signaling.

References

- 1. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SN79, a sigma receptor antagonist, attenuates methamphetamine-induced astrogliosis through a blockade of OSMR/gp130 signaling and STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SC79, a Putative Subject of Interest

A Note on the Compound Name: The initial request specified "SN79 dihydrochloride." However, an extensive search of scientific literature and chemical databases yielded no compound with this designation. It is highly probable that this was a typographical error and the intended compound of interest is SC79 , a well-characterized and commercially available Akt activator. The following application notes and protocols are based on the available data for SC79.

Introduction to SC79

SC79 is a cell-permeable small molecule that has been identified as a unique activator of the protein kinase B (Akt) signaling pathway.[1][2] Unlike physiological activators that promote Akt translocation to the cell membrane, SC79 activates Akt within the cytosol.[1][3] It achieves this by binding to the pleckstrin homology (PH) domain of Akt, inducing a conformational change that renders it more susceptible to phosphorylation by upstream kinases such as PDK1.[1][3] This leads to the phosphorylation of Akt at key residues Thr308 and Ser473, resulting in its activation.[1] The activation of the Akt signaling pathway is crucial for regulating a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. Consequently, SC79 has emerged as a valuable research tool for investigating the physiological and pathological roles of Akt signaling.

Solubility of SC79 in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of SC79 for research applications. It is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] For cell culture experiments, it is crucial to use high-purity, sterile DMSO and to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤0.5%) to avoid cytotoxicity.[5]

Table 1: Solubility of SC79 in DMSO

| Vendor/Source | Reported Solubility in DMSO |

| Selleck Chemicals | 73 mg/mL (200.12 mM) |

| Cayman Chemical | 30 mg/mL |

| Sigma-Aldrich | 50 mg/mL |

| MedChemExpress | 100 mg/mL (274.14 mM) (ultrasonication recommended) |

| TargetMol | 242.5 mg/mL (664.78 mM) (sonication is recommended) |

Note: Solubility can be affected by factors such as the purity of the compound, the specific batch, temperature, and the presence of moisture in the DMSO. It is always recommended to start with a small amount to confirm solubility before preparing a large stock solution.

Experimental Protocols

Preparation of a 10 mM SC79 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of SC79 in DMSO.

Materials:

-

SC79 powder (Molecular Weight: 364.78 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of SC79: To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 364.78 g/mol = 3.6478 mg

-

-

Weigh the SC79 powder: Carefully weigh out approximately 3.65 mg of SC79 powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Dissolve in DMSO: Add the weighed SC79 powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.

-

Ensure complete dissolution: Vortex the solution until the SC79 is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution, as recommended by some suppliers.[6][7]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1] Once in solution, it is recommended to use within 2 months to prevent loss of potency.[1]

General Protocol for Treating Cells with SC79

This protocol provides a general guideline for treating cultured cells with SC79. The optimal concentration and treatment time will vary depending on the cell type and the specific experimental goals and should be determined empirically.

Materials:

-

Cultured cells in appropriate cell culture plates or flasks

-

Complete cell culture medium

-

SC79 stock solution in DMSO (e.g., 10 mM)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells at the desired density in a culture plate and allow them to adhere and grow overnight under standard culture conditions.

-

Preparation of Working Solution:

-

Thaw an aliquot of the SC79 stock solution at room temperature.

-

Dilute the stock solution in fresh, pre-warmed complete culture medium to the desired final concentration. It is crucial to perform this dilution immediately before use.

-

Important: To avoid precipitation, it is recommended to add the SC79/DMSO stock solution to the culture medium and mix well, rather than adding the medium to the stock solution. A stepwise dilution may also be beneficial.[5]

-

Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically ≤0.5%). For example, to achieve a 10 µM final concentration of SC79 from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium), resulting in a final DMSO concentration of 0.1%.

-

-

Cell Treatment:

-

Remove the old culture medium from the cells.

-

Wash the cells once with sterile PBS (optional).

-

Add the freshly prepared culture medium containing the desired concentration of SC79 to the cells.

-

Include a vehicle control by treating a parallel set of cells with the same final concentration of DMSO in the culture medium.

-

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental endpoint.

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting to assess Akt phosphorylation, cell viability assays, or gene expression analysis.

Mechanism of Action and Signaling Pathway

SC79 acts as a direct activator of Akt.[2] It bypasses the need for upstream signaling events that typically lead to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the subsequent recruitment of Akt to the plasma membrane. Instead, SC79 binds to the PH domain of cytosolic Akt, inducing a conformational change that facilitates its phosphorylation and activation by constitutively active upstream kinases like PDK1.[1][3]

Activated Akt then phosphorylates a wide range of downstream targets, leading to the regulation of numerous cellular processes. For instance, activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as BAD and the Forkhead box O (FOXO) family of transcription factors, thereby promoting cell survival.[3]

Caption: SC79-mediated activation of the Akt signaling pathway.

Research Applications of SC79

The ability of SC79 to specifically activate Akt has made it a valuable tool in a variety of research areas:

-

Neuroprotection: SC79 has been shown to protect neurons from excitotoxicity and ischemia-induced cell death in both in vitro and in vivo models.[3][8]

-

Hepatoprotection: It can protect hepatocytes from TNF-α-mediated apoptosis and alleviate drug-induced liver injury.[1][9]

-

Cancer Research: SC79 is used to study the role of Akt signaling in cancer cell proliferation, survival, and resistance to therapy.

-

Metabolic Studies: It is employed to investigate the role of Akt in regulating glucose metabolism and insulin signaling.

-

Cardioprotection: Research suggests that SC79 can protect cardiac cells from ischemia-reperfusion injury.

-

Osteogenesis: SC79 has been investigated for its potential to promote bone formation and protect against alcohol-induced osteonecrosis.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of SC79 on a specific cellular process.

Caption: A generalized experimental workflow for using SC79 in cell culture.

References

- 1. SC-79 | Cell Signaling Technology [cellsignal.com]

- 2. SC 79 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 3. Small molecule-induced cytosolic activation of protein kinase Akt rescues ischemia-elicited neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. SC79 | AKT agonist | TargetMol [targetmol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. oncotarget.com [oncotarget.com]

Application Notes and Protocols for SN79 Dihydrochloride in Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN79 dihydrochloride is a potent and selective sigma (σ) receptor antagonist with high affinity for both σ1 and σ2 subtypes. It has demonstrated significant neuroprotective properties in preclinical models of methamphetamine-induced neurotoxicity. These application notes provide a comprehensive overview of the use of this compound in neuroprotection assays, including detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from key neuroprotection assays investigating the effects of this compound against methamphetamine (METH)-induced neurotoxicity.

Table 1: Effect of SN79 on METH-Induced Apoptosis and Necrosis in NG108-15 Cells

| Treatment | SN79 Concentration (nM) | METH Concentration (µM) | % Apoptotic Cells (Mean ± SEM) | % Necrotic Cells (Mean ± SEM) |

| Control | 0 | 0 | N/A | N/A |

| METH | 0 | 300 | Increased | Increased |

| METH + SN79 | 1 | 300 | Significantly Reduced | Significantly Reduced |

| METH + SN79 | 10 | 300 | Significantly Reduced | Significantly Reduced |

| METH + SN79 | 100 | 300 | Significantly Reduced | Significantly Reduced |

| METH | 0 | 1000 | Increased | Increased |

| METH + SN79 | 1 | 1000 | Significantly Reduced | Significantly Reduced |

| METH + SN79 | 10 | 1000 | Significantly Reduced | Significantly Reduced |